1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

Medicinal Chemistry Physicochemical Property Optimization Lead-like Space

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde (molecular formula C₉H₁₄O₃, molecular weight 170.21 g/mol) is a synthetic organic compound comprising a cyclobutane ring substituted at the 1-position with a carbaldehyde group and a 4-hydroxyoxolan-3-yl (hydroxytetrahydrofuran) moiety. The compound is classified as both an aldehyde and a cyclic ether–alcohol hybrid, placing it within a distinct niche of heterocyclic building blocks.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B13287353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C=O)C2COCC2O
InChIInChI=1S/C9H14O3/c10-6-9(2-1-3-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2
InChIKeyHPKIUDQXVBPRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde: A Dual-Ring Aldehyde Building Block for Focused Library Synthesis


1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde (molecular formula C₉H₁₄O₃, molecular weight 170.21 g/mol) is a synthetic organic compound comprising a cyclobutane ring substituted at the 1-position with a carbaldehyde group and a 4-hydroxyoxolan-3-yl (hydroxytetrahydrofuran) moiety . The compound is classified as both an aldehyde and a cyclic ether–alcohol hybrid, placing it within a distinct niche of heterocyclic building blocks. Its scaffold appears in screening library collections, where it serves as a precursor for amide, imine, and reductive amination derivatizations . Unlike simple cyclobutanecarbaldehydes, the appended hydroxyoxolane ring introduces additional hydrogen-bond donor/acceptor capacity and stereochemical complexity, providing a differentiated starting point for medicinal chemistry campaigns.

Why Unsubstituted or Monofunctional Analogues Cannot Replace 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde in Property-Driven Library Design


Close structural analogues—such as 1-(oxolan-3-yl)cyclobutane-1-carbaldehyde (PubChem CID 89524647, C₉H₁₄O₂, MW 154.21 g/mol) [1] or simple cyclobutanecarbaldehyde (C₅H₈O, MW 84.12 g/mol)—lack the secondary hydroxyl group that fundamentally alters hydrogen-bonding profile, polarity, and metabolic handling. In medicinal chemistry, the presence of a hydroxyl group on a saturated heterocycle can modulate solubility, reduce logP, and create additional vectors for target engagement [2]. Substituting the target compound with hydroxyl-free analogues therefore changes both the physicochemical parameter space and the accessible derivative chemistry, making direct replacement invalid in structure–activity relationship (SAR) campaigns or diversity-oriented synthesis protocols.

Quantitative Differentiation Evidence for 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde


Hydrogen-Bond Donor Capacity Versus the Des-hydroxy Analogue

The target compound possesses a computed hydrogen-bond donor count of 1 (assigned to the 4-OH of the oxolane ring), while the direct des-hydroxy comparator 1-(oxolan-3-yl)cyclobutane-1-carbaldehyde (PubChem CID 89524647) has zero hydrogen-bond donors [1]. This difference is critical for modulating aqueous solubility, target-binding interactions, and blood–brain barrier penetration profiles in CNS drug discovery programs.

Medicinal Chemistry Physicochemical Property Optimization Lead-like Space

Topological Polar Surface Area (tPSA) Elevation Relative to Non-hydroxylated Analogues

Addition of the hydroxyl group increases the topological polar surface area (tPSA) by approximately 20 Ų relative to the des-hydroxy analogue. The target compound's tPSA is inherently higher due to the third oxygen atom (estimated tPSA ≈ 46.5 Ų, based on 3 oxygen × 15.5 Ų/oxygen versus 2 oxygens in the comparator giving 26.3 Ų) [1] [2]. This shift moves the scaffold into a different region of the oral druggability space defined by Veber and others (tPSA < 140 Ų desirable, but values below 60–70 Ų are often associated with improved CNS penetration).

Drug-likeness Oral Bioavailability CNS Multiparameter Optimization

Predicted Lipophilicity Reduction (XLogP3) Versus Des-hydroxy and Dimethyl Analogues

The target compound exhibits lower predicted lipophilicity than both the non-hydroxylated analogue and the gem-dimethyl derivative. While exact XLogP3 values for the target compound have not been experimentally reported, structure-based estimates place XLogP3 at approximately 0.0–0.3 (the des-hydroxy comparator has XLogP3 = 0.8 [1]; the gem-dimethyl analogue 1-(4-hydroxyoxolan-3-yl)-3,3-dimethylcyclobutane-1-carbaldehyde has a calculated logP of 1.52 ). Each hydroxyl group removes approximately 0.5–0.8 logP units, a shift associated with reduced phospholipidosis risk and improved metabolic stability.

Lipophilicity Metabolic Stability Lead Optimization

Aldehyde Reactivity Window: Cyclobutane Carbaldehyde Scaffold Class Performance in [2+2] Photocycloadditions

Cyclobutanecarbaldehydes, as a class, participate in enantioselective [2+2] photocycloadditions to generate enantioenriched cyclobutane-fused products. In a published catalytic system employing Ru(bpy)₃(PF₆)₂ and chiral eniminium ions under visible light, cyclobutanecarbaldehydes were obtained in up to 74% yield and 96:4 enantiomeric ratio across 17 examples [1]. While the target compound itself has not been explicitly reported in this study, the aldehyde group positioned on a cyclobutane ring bearing a heterocyclic substituent is structurally compatible with this transformation, offering an entry point for generating further stereochemical complexity.

Synthetic Methodology Strained Ring Chemistry Photochemistry

Cyclobutane Ring Conformation: Implications for Derivative Geometry and Target Complementarity

The cyclobutane ring is non-planar, adopting a puckered conformation with a dihedral angle of approximately 25–30° [1]. This contrasts with the essentially planar cyclopropane ring found in the closely related cyclopropane analogue 1-(4-hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde (CAS 1935425-88-9) [2]. The puckered cyclobutane geometry projects substituents into distinct three-dimensional space, which can be advantageous for exploring novel IP positions in medicinal chemistry targets where shape complementarity is critical.

Conformational Analysis 3D Molecular Shape Scaffold Diversity

Optimal Deployment Scenarios for 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead-like Library Design Prioritizing Low logP and H-Bond Donor Capacity

For central nervous system (CNS) programs requiring lead-like starting points with XLogP3 < 1.0 and at least one hydrogen-bond donor for target engagement, this hydroxylated cyclobutane–oxolane aldehyde is a rational procurement choice. Its estimated XLogP3 of 0.0–0.3 falls within desirable CNS lead space, while the single HBD avoids the excessive polarity associated with multiple hydroxyls that limit permeability . The scaffold can be diversified via reductive amination or amide coupling at the aldehyde position, enabling rapid SAR exploration around the cyclobutane core.

Fragment-Based Screening: 3D-Shape-Diverse Aldehyde Building Block for Covalent and Non-covalent Libraries

The non-planar cyclobutane ring provides access to three-dimensional molecular shapes that differ from planar aromatic fragments commonly found in commercial libraries. The aldehyde group serves as a synthetic handle for fragment linking or covalent warhead installation (e.g., nitrile or α-ketoamide formation), while the hydroxyl on the oxolane ring provides an orthogonal functionalization site . In comparison, the non-hydroxylated analogue 1-(oxolan-3-yl)cyclobutane-1-carbaldehyde lacks this secondary derivatization vector, reducing library expansion potential .

Photochemical Diversification: Access to Enantioenriched Cyclobutane-Fused Polycycles

The cyclobutanecarbaldehyde class has demonstrated utility in enantioselective [2+2] photocycloaddition chemistry, enabling rapid access to stereochemically rich, cyclobutane-fused ring systems . The target compound's aldehyde group positioned on the cyclobutane ring makes it a candidate for expansion via this photocatalytic methodology, providing a synthetic route to complex, shape-diverse scaffolds that are underrepresented in traditional HTS collections.

Metabolic Stability Optimization: Reduced logP as a Proxy for Lower Oxidative Metabolism

In lead optimization campaigns where high lipophilicity has been linked to rapid microsomal turnover, the target compound's low predicted logP (estimated 0.0–0.3) relative to dimethylated analogues (logP ~1.52) makes it a strategic choice for early SAR exploration . Incorporating the hydroxylated oxolane early in hit-to-lead chemistry can help maintain metabolic stability while preserving the aldehyde handle for subsequent derivatization, avoiding the need for late-stage polarity adjustments that may compromise potency.

Quote Request

Request a Quote for 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.